2-Aminotetralin-2-carboxylic acid (Atc, CAS 74444-77-2) is a highly specialized, conformationally restricted cyclic α-amino acid utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design [1]. Structurally functioning as a constrained phenylalanine or homophenylalanine analog, Atc restricts the spatial orientation (χ-space) of its aromatic ring [2]. For procurement professionals and synthetic chemists, Atc serves as a critical building block to enforce specific side-chain geometries—typically locking the aromatic moiety in a gauche(–) or trans conformation [3]. This rigidification prevents proteolytic degradation while stabilizing bioactive conformations. Its primary industrial and research utility lies in the development of highly selective receptor ligands, where precise spatial control of the pharmacophore is mandatory for target specificity, overcoming the entropic penalties associated with flexible amino acid precursors [1].
Substituting Atc with unconstrained aromatic amino acids like phenylalanine (Phe) or homophenylalanine (Homophe) results in a high entropic penalty upon receptor binding and a near-complete loss of receptor subtype selectivity due to side-chain flexibility [1]. Furthermore, replacing Atc with other constrained analogs, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or 2-aminoindan-2-carboxylic acid (Aic), fundamentally alters the resulting peptide's pharmacological profile [2]. Tic restricts the backbone differently and frequently converts potent agonists into antagonists due to the altered spatial projection of the aromatic ring [3]. Meanwhile, Aic, possessing a smaller five-membered ring, fails to project the aromatic moiety to the precise distance required for specific targets like the kappa-opioid receptor [1]. Consequently, buyers must procure Atc specifically when the synthetic objective requires the exact tetralin-induced spatial orientation to maintain agonist activity and high receptor subtype selectivity.
In the synthesis of the cyclic opioid peptide H-Tyr-D-Orn-Phe-Glu-NH2, standard phenylalanine exhibits a strong stereochemical dependence, where D-Phe and L-Phe yield drastically different receptor affinities [1]. Substituting Phe with Atc eliminates this stereospecificity dependency. Both diastereomers of the Atc-substituted analog (H-Tyr-D-Orn-(D,L)-Atc-Glu-NH2) become highly mu-selective agonists with similar high potencies [1]. This demonstrates that the side-chain conformational restriction imposed by the tetralin ring overrides the alpha-carbon stereochemistry during receptor binding.
| Evidence Dimension | Mu-receptor selectivity and potency dependence on alpha-carbon stereochemistry |
| Target Compound Data | D-Atc and L-Atc analogs both yield highly mu-selective agonists with equivalent high potency |
| Comparator Or Baseline | Phenylalanine (Phe) baseline (D-Phe shows weak affinity compared to L-Phe) |
| Quantified Difference | Atc eliminates the >10-fold stereospecific potency gap seen with Phe, forcing mu-selectivity regardless of D/L configuration |
| Conditions | In vitro mu- and delta-opioid receptor binding assays using cyclic H-Tyr-D-Orn-X-Glu-NH2 analogs |
Allows synthetic chemists to enforce strict receptor subtype selectivity via side-chain restriction without being strictly bound to a single alpha-carbon stereoisomer, streamlining procurement and synthesis.
When modifying deltorphin peptide sequences to improve stability and selectivity, the choice of constrained amino acid dictates the pharmacological function. Substitution with Atc at position 3 yields a compound that retains pure, highly selective delta-receptor agonist activity [1]. In direct contrast, substituting the closely related constrained analog Tic (tetrahydroisoquinoline-3-carboxylic acid) into the deltorphin scaffold produces a pure delta antagonist (Ki mu/Ki delta = 502) or a partial agonist [1].
| Evidence Dimension | Pharmacological profile (Agonist vs. Antagonist) |
| Target Compound Data | Atc substitution retains pure agonist activity with high delta selectivity |
| Comparator Or Baseline | Tic substitution (converts peptide to a pure delta antagonist, Ke ~ 10 nM) |
| Quantified Difference | Complete functional inversion (agonist maintained by Atc vs. antagonist conversion by Tic) |
| Conditions | Mouse vas deferens (MVD) bioassays and receptor binding assays on deltorphin analogs |
Buyers designing peptide agonists must select Atc over Tic to maintain the active receptor conformation without triggering antagonistic steric clashes.
In structure-activity relationship studies of Dynorphin A-(1-11)NH2, the spatial orientation of the aromatic ring at position 4 is critical. Atc functions as a conformationally constrained homophenylalanine (Homophe) [1]. The (R)-Atc4 analog exhibits significantly higher kappa-opioid receptor affinity than both its (S)-isomer and the unconstrained Homophe or standard Phe analogs [1]. This is because the tetralin ring of Atc strictly locks the aromatic pharmacophore into the required gauche(-) or trans conformation for optimal receptor pocket binding.
| Evidence Dimension | Receptor binding affinity based on side-chain orientation |
| Target Compound Data | (R)-Atc4 analog forces optimal gauche(-)/trans conformation, maximizing kappa-receptor affinity |
| Comparator Or Baseline | Unconstrained Homophenylalanine (Homophe) and Phenylalanine (Phe) |
| Quantified Difference | Atc provides superior target affinity by eliminating the entropic penalty of the flexible Homophe/Phe side chains |
| Conditions | Opioid receptor affinity evaluation of [d-Ala8]Dynorphin A-(1-11)NH2 derivatives |
Provides a quantifiable rationale for procuring Atc when designing high-affinity ligands that require precise distance and angular projection of an aromatic ring.
Because Atc eliminates the entropic penalty of flexible side chains and overrides standard alpha-carbon stereospecificity dependencies, it is the premier choice for solid-phase peptide synthesis (SPPS) workflows aiming to build rigidified, highly selective peptidomimetic libraries [1].
In drug discovery programs targeting specific GPCRs (such as opioid receptors), Atc is procured to lock the peptide into an active conformation. Unlike Tic, which often induces antagonistic steric clashes, Atc preserves pure agonist activity while enhancing target affinity [2].
For industrial applications requiring peptides with extended in vivo half-lives, incorporating Atc in place of standard phenylalanine or homophenylalanine protects the sequence from enzymatic degradation while strictly maintaining the gauche(-) or trans spatial orientation necessary for bioactivity [3].
Irritant